molecular formula C20H27N3O3 B6570926 8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-61-6

8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570926
CAS No.: 1021210-61-6
M. Wt: 357.4 g/mol
InChI Key: DDVCWHAHCQKHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.20524173 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a form of programmed cell death . This compound has also been identified as a Delta Opioid Receptor-Selective Agonist .

Mode of Action

This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . As a Delta Opioid Receptor-Selective Agonist, it binds to the orthosteric site of the receptor .

Biochemical Pathways

The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and receptor-interacting protein kinase 3 (RIPK3), as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .

Result of Action

The inhibition of RIPK1 by this compound can prevent necroptosis, a form of programmed cell death . This can have therapeutic potential in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . As a Delta Opioid Receptor-Selective Agonist, it may have potential applications in neurological and psychiatric disorders .

Properties

IUPAC Name

8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-2-13-23-18(25)20(21-19(23)26)11-14-22(15-12-20)17(24)10-6-9-16-7-4-3-5-8-16/h3-5,7-8H,2,6,9-15H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVCWHAHCQKHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)CCCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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